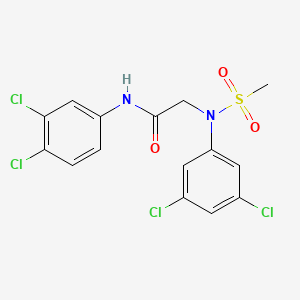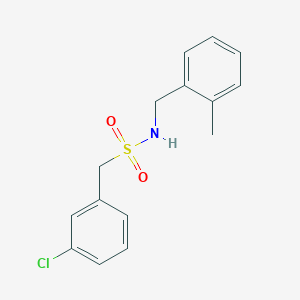![molecular formula C28H23N3O3S B4776172 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4776172.png)
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
The chemical compound 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that has drawn interest due to its structural complexity and potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, although this summary will focus on the chemical and physical aspects, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from readily available precursors. For instance, Nigam, Saharia, and Sharma (1981) discussed the synthesis of dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones by coupling with different diazotised simple and sulphonamide bases, showing a method that might be relevant to the synthesis of our compound of interest due to the structural similarities (Nigam, Saharia, & Sharma, 1981).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. Asiri and Khan (2010) confirmed the structure of a related compound using these methods, highlighting the importance of such analytical techniques in understanding the molecular configuration of complex heterocyclic molecules (Asiri & Khan, 2010).
Chemical Reactions and Properties
The reactivity of such compounds often includes their ability to undergo various chemical transformations, such as alkylation, acylation, and condensation reactions, which can alter their chemical structure and properties significantly. The work by Brahmachari and Nayek (2017) on the synthesis of functionalized pyrimidines through a one-pot synthesis highlights the chemical versatility of this compound class (Brahmachari & Nayek, 2017).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific details on 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione were not found, studies on related compounds provide insight into how these properties can be determined and what factors influence them.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications and handling of these compounds. For example, the study by Moser, Bertolasi, and Vaughan (2005) on the x-ray crystal structure of a related compound provides valuable information on the molecular interactions and stability (Moser, Bertolasi, & Vaughan, 2005).
Wirkmechanismus
Target of Action
The compound, 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives , the effects could range from reduced inflammation and viral load to inhibited cancer cell growth and microbial activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-34-22-14-12-21(13-15-22)31-27(33)24(26(32)29-28(31)35)16-20-18-30(17-19-8-4-3-5-9-19)25-11-7-6-10-23(20)25/h3-16,18H,2,17H2,1H3,(H,29,32,35)/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQZBWGXWJUEC-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-adamantyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4776109.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4776128.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4776145.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4776151.png)
![2-(2-bromo-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4776157.png)


![3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4776168.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4776178.png)


![N-(4-chloro-2-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776194.png)
![5-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4776204.png)